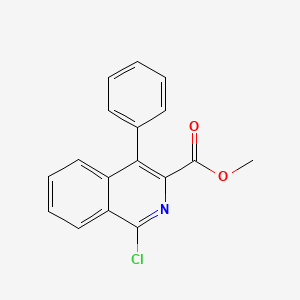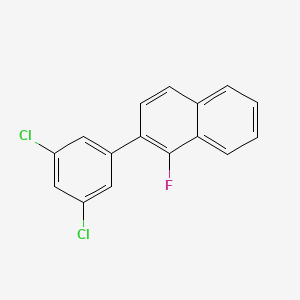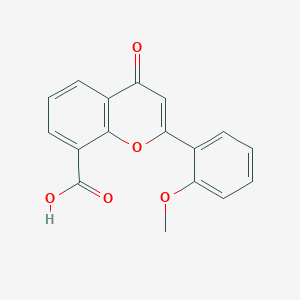
5,7-Dichloroquinolin-8-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methanesulfonate group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloroquinolin-8-yl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
5,7-Dichloroquinolin-8-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the methanesulfonate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
Clioquinol: A related compound with similar biological activities.
Uniqueness
5,7-Dichloroquinolin-8-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
27092-50-8 |
|---|---|
Formule moléculaire |
C10H7Cl2NO3S |
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
Clé InChI |
VRFBMTMETKYFFG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)
![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)





![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)

